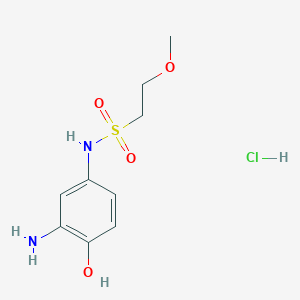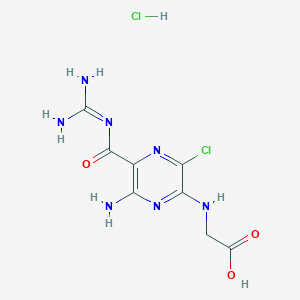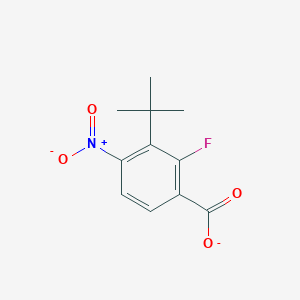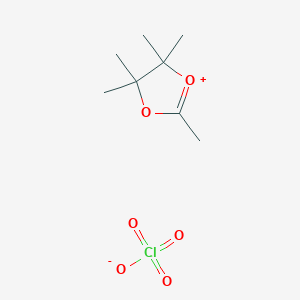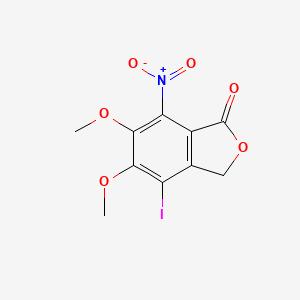
4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The methoxy groups can be introduced via methylation reactions, while the nitro group can be added through nitration reactions. The iodine atom can be introduced using iodination reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of derivatives with different substituents.
Reduction: Formation of amine derivatives.
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Applications De Recherche Scientifique
4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one can be used in various scientific research applications, including:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of 4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Oxidative Stress: Inducing or mitigating oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-5,6-dimethoxy-2-benzofuran-1(3H)-one: Lacks the nitro group.
5,6-Dimethoxy-7-nitro-2-benzofuran-1(3H)-one: Lacks the iodine atom.
4-Iodo-7-nitro-2-benzofuran-1(3H)-one: Lacks the methoxy groups.
Uniqueness
The presence of all three functional groups (iodine, methoxy, and nitro) in 4-Iodo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one makes it unique and potentially more versatile in chemical reactions and biological applications compared to its analogs.
Propriétés
Numéro CAS |
839-55-4 |
|---|---|
Formule moléculaire |
C10H8INO6 |
Poids moléculaire |
365.08 g/mol |
Nom IUPAC |
4-iodo-5,6-dimethoxy-7-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H8INO6/c1-16-8-6(11)4-3-18-10(13)5(4)7(12(14)15)9(8)17-2/h3H2,1-2H3 |
Clé InChI |
XZFSDTYNGYJTMU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(COC2=O)C(=C1OC)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


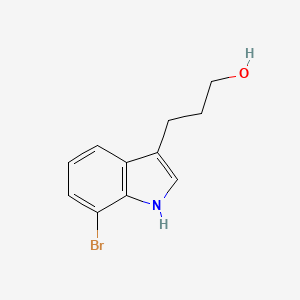


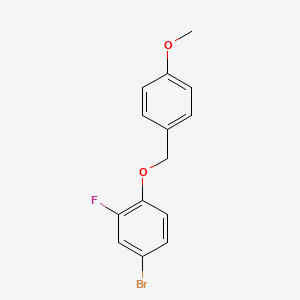
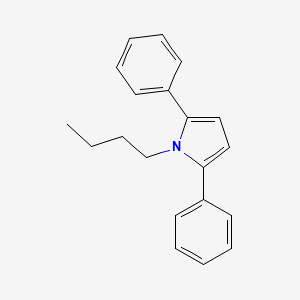

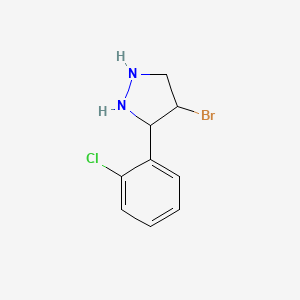
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)

